molecular formula C22H24ClN3O2 B602092 4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one CAS No. 1346617-18-2

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

Cat. No.: B602092
CAS No.: 1346617-18-2
M. Wt: 397.91
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Description

®-Azelastine N-Oxide (Mixture of Diastereomers) is a derivative of azelastine, a potent antihistamine used to treat allergic rhinitis and conjunctivitis. The N-oxide form of azelastine is characterized by the presence of an oxygen atom bonded to the nitrogen atom in the azelastine molecule, resulting in a mixture of diastereomers. This compound is of interest due to its potential enhanced pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Azelastine N-Oxide typically involves the oxidation of azelastine using oxidizing agents such as hydrogen peroxide or peroxyacids. The reaction conditions often include:

    Oxidizing Agent: Hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA)

    Solvent: Dichloromethane or acetonitrile

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods: In an industrial setting, the production of ®-Azelastine N-Oxide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-Azelastine N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide back to the parent azelastine compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Higher oxidized forms of azelastine

    Reduction: Azelastine

    Substitution: Various substituted azelastine derivatives

Scientific Research Applications

®-Azelastine N-Oxide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and stereochemistry.

    Biology: Investigated for its potential enhanced antihistamine activity and reduced side effects compared to azelastine.

    Medicine: Explored for its potential use in treating allergic conditions with improved efficacy.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of ®-Azelastine N-Oxide involves its interaction with histamine receptors, particularly the H1 receptor. The N-oxide group may enhance the binding affinity and selectivity of the compound, leading to more effective inhibition of histamine-induced allergic responses. The molecular pathways involved include the blockade of histamine receptors and the subsequent prevention of allergic symptoms such as itching, sneezing, and inflammation.

Comparison with Similar Compounds

    Azelastine: The parent compound, used as an antihistamine.

    Levocetirizine: Another antihistamine with a similar mechanism of action.

    Cetirizine: A widely used antihistamine with comparable efficacy.

Comparison: ®-Azelastine N-Oxide is unique due to the presence of the N-oxide group, which may confer enhanced pharmacological properties. Compared to azelastine, ®-Azelastine N-Oxide may exhibit improved binding affinity to histamine receptors and potentially reduced side effects. Its diastereomeric nature also allows for the study of stereochemical effects on biological activity, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-26(28)13-4-5-18(12-14-26)25-22(27)20-7-3-2-6-19(20)21(24-25)15-16-8-10-17(23)11-9-16/h2-3,6-11,18H,4-5,12-15H2,1H3/t18-,26?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFWLGALGCDUDAP-QOBPCVTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC(CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC[C@H](CC1)N2C(=O)C3=CC=CC=C3C(=N2)CC4=CC=C(C=C4)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346617-18-2
Record name (R)-Azelastine N-Oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
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4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one
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4-[(4-chlorophenyl)methyl]-2-[(4R)-1-methyl-1-oxidoazepan-1-ium-4-yl]phthalazin-1-one

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